

Spectroscopic Characterization of 4-Bromo-2-fluoro-6-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

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This technical guide provides an in-depth analysis of the predicted spectral data for **4-Bromo-2-fluoro-6-methylaniline**, a compound of significant interest in pharmaceutical and chemical research. While direct experimental spectra for this specific molecule are not readily available in public databases, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to offer a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the critical spectral information needed for compound identification, structural elucidation, and quality control.

Molecular Structure and Overview

4-Bromo-2-fluoro-6-methylaniline (C_7H_7BrFN) is a substituted aniline with a molecular weight of approximately 204.04 g/mol .^[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline ring, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its application in synthetic chemistry and drug discovery.

Predicted 1H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen nuclei (protons).^[2] The predicted 1H NMR spectrum of **4-Bromo-2-fluoro-6-**

methylaniline in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Methodology for Prediction

The predicted chemical shifts (δ) are estimated based on the additive effects of the substituents (Br, F, CH_3 , and NH_2) on the benzene ring. Data from similar compounds such as 4-bromo-2-methylaniline[3][4] and other substituted anilines[2][5][6][7][8][9] are used as a reference. The electron-withdrawing nature of bromine and fluorine, and the electron-donating nature of the amino and methyl groups, all influence the shielding and deshielding of the aromatic protons.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (position 3)	7.1 - 7.3	Doublet of doublets (dd)	$\text{J}(\text{H,H}) \approx 8-9$, $\text{J}(\text{H,F}) \approx 2-3$
Ar-H (position 5)	6.8 - 7.0	Doublet of doublets (dd)	$\text{J}(\text{H,H}) \approx 8-9$, $\text{J}(\text{H,F}) \approx 4-5$
$-\text{NH}_2$	3.5 - 4.5	Broad singlet (br s)	-
$-\text{CH}_3$	2.1 - 2.3	Singlet (s)	-

Interpretation

- Aromatic Protons:** The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton at position 3 will likely be the most downfield due to the combined deshielding effects of the adjacent bromine and fluorine atoms. The proton at position 5 will be slightly more upfield. Both signals are expected to be doublets of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.
- Amine Protons:** The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
- Methyl Protons:** The methyl group protons will appear as a singlet as there are no adjacent protons to couple with.

Predicted ^{13}C NMR Spectral Data

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in **4-Bromo-2-fluoro-6-methylaniline** are influenced by the attached substituents.

Methodology for Prediction

The prediction of ^{13}C NMR chemical shifts is based on established substituent effects on the benzene ring. Data from aniline[10], 4-bromo-2-methylaniline[11], and other substituted anilines[12][13][14] are used to estimate the shifts for the target molecule. The carbon atoms directly attached to electronegative atoms (Br, F, N) will experience the most significant shifts.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	145 - 150 (d, $J(\text{C},\text{F}) \approx 10\text{-}15 \text{ Hz}$)
C-2 (C-F)	150 - 155 (d, $J(\text{C},\text{F}) \approx 240\text{-}250 \text{ Hz}$)
C-3	125 - 130 (d, $J(\text{C},\text{F}) \approx 3\text{-}5 \text{ Hz}$)
C-4 (C-Br)	110 - 115
C-5	118 - 123 (d, $J(\text{C},\text{F}) \approx 20\text{-}25 \text{ Hz}$)
C-6 (C-CH ₃)	128 - 133 (d, $J(\text{C},\text{F}) \approx 3\text{-}5 \text{ Hz}$)
-CH ₃	17 - 20

Interpretation

- Aromatic Carbons: The carbon atom attached to the highly electronegative fluorine atom (C-2) will exhibit the largest downfield shift and a large one-bond carbon-fluorine coupling constant. The carbon attached to the amino group (C-1) will also be significantly downfield. The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon. The other aromatic carbons will show shifts influenced by the combination of substituent effects, with observable carbon-fluorine couplings.

- Methyl Carbon: The methyl carbon will appear at a typical upfield chemical shift for an alkyl group attached to an aromatic ring.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology for Prediction

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in **4-Bromo-2-fluoro-6-methylaniline**, including the N-H bonds of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and C-Br and C-F bonds. Data from aniline and other substituted anilines provide a basis for these predictions.[\[15\]](#)[\[18\]](#)

Predicted IR Data

Wavenumber (cm ⁻¹)	Vibration	Intensity
3400 - 3500	N-H stretch (asymmetric)	Medium
3300 - 3400	N-H stretch (symmetric)	Medium
3000 - 3100	Aromatic C-H stretch	Medium-Weak
2850 - 2960	Aliphatic C-H stretch (-CH ₃)	Medium-Weak
1600 - 1650	N-H bend (scissoring)	Strong
1550 - 1600	Aromatic C=C stretch	Medium-Strong
1450 - 1500	Aromatic C=C stretch	Medium-Strong
1250 - 1350	Aromatic C-N stretch	Strong
1000 - 1100	C-F stretch	Strong
500 - 600	C-Br stretch	Medium-Strong

Interpretation

- N-H Vibrations: The presence of a primary amine will be clearly indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around

1600-1650 cm^{-1} .

- **Aromatic Ring:** The aromatic nature of the compound will be confirmed by C-H stretching bands just above 3000 cm^{-1} and C=C stretching bands in the 1450-1600 cm^{-1} region.
- **Halogen Bonds:** Strong absorption bands corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Methodology for Prediction

The predicted mass spectrum is based on the known fragmentation patterns of anilines and halogenated aromatic compounds.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The presence of bromine, with its two isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, will result in a characteristic M^+ and $\text{M}+2$ isotopic pattern for the molecular ion and any bromine-containing fragments.[\[21\]](#)[\[22\]](#)

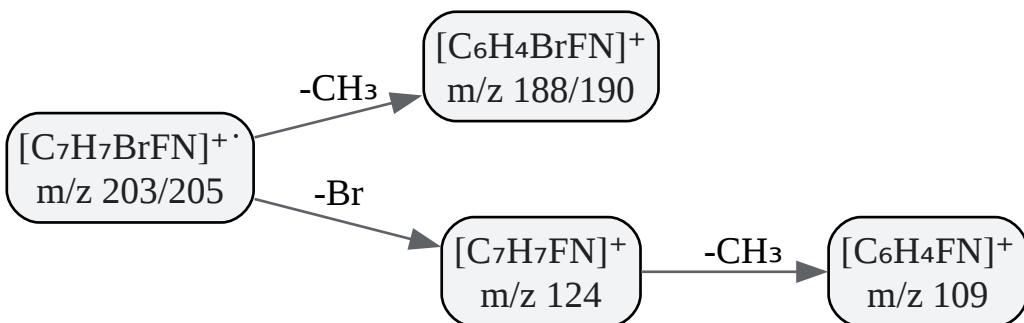
Predicted Mass Spectrum

m/z	Ion	Comments
203/205	$[\text{M}]^+$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
188/190	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical.
124	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
109	$[\text{M} - \text{Br} - \text{CH}_3]^+$	Subsequent loss of a methyl radical from the $[\text{M} - \text{Br}]^+$ ion.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation.

Interpretation

- Molecular Ion: The molecular ion peak will be observed at m/z 203 and 205 with approximately equal intensity, confirming the presence of one bromine atom.
- Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a methyl radical to form a stable benzylic-type cation. Subsequent loss of a bromine radical is also a probable fragmentation route.

Fragmentation Workflow



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Caption: Predicted mass fragmentation pathway for **4-Bromo-2-fluoro-6-methylaniline**.

Experimental Protocols

For researchers seeking to acquire experimental data, the following standard protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-fluoro-6-methylaniline** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary

to achieve a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of **4-Bromo-2-fluoro-6-methylaniline**. The detailed analysis of the expected ^1H NMR, ^{13}C NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, serves as a valuable resource for the identification and characterization of this important chemical entity. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this spectral data in their own laboratories.

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